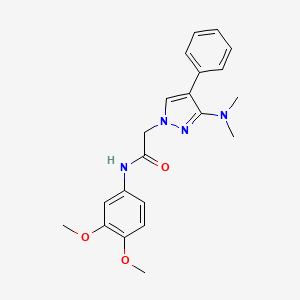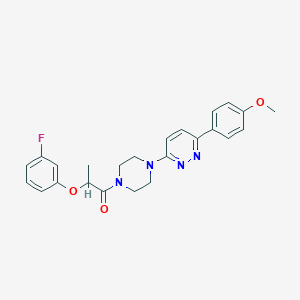
5-Chloro-3-hydroxy-3-(2'-oxopropyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in achieving efficient production .
化学反応の分析
Types of Reactions
5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring .
科学的研究の応用
5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that indole derivatives, including this compound, may have therapeutic potential in treating various diseases.
作用機序
The mechanism of action of 5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit nitric oxide production, which is a key mediator in various biological processes. This inhibition is achieved through the interaction of the compound with enzymes involved in nitric oxide synthesis .
類似化合物との比較
Similar Compounds
3-Hydroxy-3-(2’-oxopropyl)indolin-2-one: Lacks the chlorine atom at the 5-position.
5-Chloro-3-hydroxyindolin-2-one: Lacks the oxopropyl group.
5-Chloroindolin-2-one: Lacks both the hydroxy and oxopropyl groups.
Uniqueness
5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one is unique due to the presence of both the chlorine atom at the 5-position and the hydroxy and oxopropyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
特性
IUPAC Name |
5-chloro-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAGYDHNYJBYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Cl)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2890092.png)
![2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2890093.png)

![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)


![N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2890110.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)

